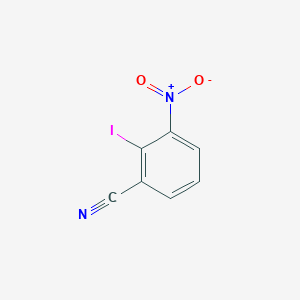

2-Iodo-3-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Iodo-3-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 . It has a molecular weight of 274.02 and is solid in physical form . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves a two-stage process . The first stage involves the reaction of 2-amino-3-nitrobenzonitrile with hydrogen chloride and sodium nitrite in water at 0 - 5°C for 0.5 hours. This is known as the Sandmeyer Reaction . The second stage involves the reaction with potassium iodide in water at 5 - 20°C for 4 hours .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 274.02 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques : A method for synthesizing 4-hydroxy-3-iodo-5-nitrobenzonitrile, a compound related to 2-Iodo-3-nitrobenzonitrile, was developed using p-hydroxybenzaldehyde, with notable high yield and purity. This method is characterized by high yield and low cost (Zhao Hai-shuang, 2003).

- Thermophysical Properties : The thermophysical behavior of nitrobenzonitriles, including this compound, has been studied. This includes measurements of fusion processes, phase transitions, and heat capacities, which are vital for understanding the material's properties under different temperature conditions (P. Jiménez, M. Roux, J. Dávalos, M. Temprado, 2002).

Molecular Structure Analysis

- Spectroscopy Studies : The rotational spectra of 2- and 3-nitrobenzonitrile, related to this compound, have been recorded, revealing large dipole moments and providing valuable information for structural determination. These findings are crucial for experiments involving AC-electric fields deceleration and trapping (J. B. Graneek, W. Bailey, M. Schnell, 2018).

Medicinal Chemistry and Pharmacology

- Anthelmintic Activity : Nitroxynil, a derivative of this compound, has been evaluated for its anthelmintic activity against parasitic nematodes in ruminants. It's effective against specific infections and highlights the potential of this compound derivatives in veterinary medicine (J. Lucas, 1971).

Biochemical Metabolism

- Metabolism Studies : The metabolism of nitrobenzonitriles, including derivatives of this compound, has been investigated, revealing insights into oxidative metabolism and the production of ring-hydroxylated metabolites. These studies are important for understanding the biochemical interactions of these compounds (B. Markus, C. H. Kwon, 1994).

Chemical Transformations

- Hydrogenation Processes : Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst, including studies on isomers of this compound, provides insights into the transformation of these compounds under various conditions, which is significant for chemical synthesis (Klara Koprivova, L. Červený, 2008).

Advanced Organic Synthesis

- Organopalladium Catalysis : The palladium(0)-catalyzed annulation of 2-iodobenzonitrile and its derivatives, including this compound, results in the synthesis of complex organic structures like 2,3-diarylindenones. This represents a significant advancement in the field of organic synthesis (Alexandre A. Pletnev, Qingping Tian, R. Larock, 2002).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302+H312+H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Wirkmechanismus

Mode of action

The nitro group can undergo reduction reactions to form amines, which can interact with various biological targets. The nitrile group can also be hydrolyzed to form carboxylic acids or reduced to form amines .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the functional groups present. For instance, the presence of the nitrile group might influence its absorption and distribution .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the stability and efficacy of a compound. For example, the nitro group in 2-Iodo-3-nitrobenzonitrile might be sensitive to reduction under certain conditions .

Biochemische Analyse

Biochemical Properties

It is known that nitrobenzonitriles, a class of compounds to which 2-Iodo-3-nitrobenzonitrile belongs, can participate in various biochemical reactions . These compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-iodo-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3IN2O2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSKPYHWPWAWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])I)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2679634.png)

![N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2679637.png)

![4-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2679638.png)

![1-(furan-2-ylmethyl)-4-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2679642.png)

![N,N-dimethyl-4-[(propane-1-sulfonamido)methyl]piperidine-1-carboxamide](/img/structure/B2679643.png)

![N,N-dimethyl-4-[(phenylamino)methyl]aniline](/img/structure/B2679651.png)